Chloroacetylacetone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

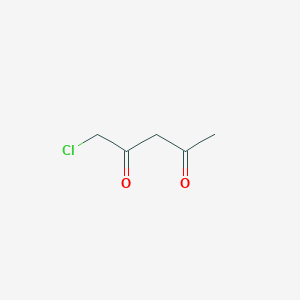

Chloroacetylacetone is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Chloroacetylacetone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique electrophilic properties allow for diverse chemical transformations, making it an essential building block in drug design.

Key Applications:

- Synthesis of Anticancer Agents: this compound derivatives have shown potential in the development of anticancer drugs. For instance, studies indicate that derivatives can induce apoptosis in cancer cells and inhibit their growth when combined with other therapeutic methods .

- Antimicrobial Activity: The compound exhibits bactericidal and fungicidal properties, making it useful in developing antimicrobial agents .

- Neuroprotective Effects: Research has suggested that this compound derivatives may protect against neurotoxicity associated with certain diseases, indicating potential applications in neuropharmacology .

Materials Science

In materials science, this compound is utilized in the production of various polymers and coatings due to its ability to act as a photosensitizer.

Key Applications:

- Polymerization Processes: this compound is employed as a photosensitizer in polyester-vinyl polymerization, enhancing the efficiency of the polymerization process .

- Color Photography: It has been used in manufacturing couplers for color photography, contributing to the development of high-quality photographic materials .

Analytical Chemistry

This compound is also significant in analytical chemistry for its role as a reagent.

Key Applications:

- Metal Ion Complexation: The compound forms stable chelates with metal ions, which can be utilized in analytical techniques for detecting and quantifying metal concentrations in various samples. This property is particularly useful in environmental analysis where trace metal detection is crucial .

- Kinetic Studies: Research has focused on the kinetics of reactions involving this compound, such as its reaction with thioureas, providing insights into reaction mechanisms and rates .

Data Table: Properties and Applications of this compound

| Property/Application | Description |

|---|---|

| Chemical Structure | Contains a chloro group and two carbonyl groups facilitating reactivity |

| Anticancer Activity | Induces apoptosis; inhibits cancer cell growth |

| Antimicrobial Properties | Effective against bacteria and fungi |

| Photosensitizer Role | Enhances polymerization processes |

| Metal Ion Chelation | Forms stable complexes for analytical detection |

| Kinetic Studies | Investigates reaction mechanisms with thioureas |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on colorectal cancer cells. The findings revealed that these derivatives could significantly reduce cell viability and induce apoptosis, suggesting their potential as therapeutic agents against cancer .

Case Study 2: Metal Ion Detection

In an environmental study, this compound was used to form complexes with heavy metals from water samples. The results demonstrated effective detection limits for lead and mercury, showcasing its utility in environmental monitoring .

Propriétés

Numéro CAS |

7660-21-1 |

|---|---|

Formule moléculaire |

C5H7ClO2 |

Poids moléculaire |

134.56 g/mol |

Nom IUPAC |

1-chloropentane-2,4-dione |

InChI |

InChI=1S/C5H7ClO2/c1-4(7)2-5(8)3-6/h2-3H2,1H3 |

Clé InChI |

ASYBEJAJVKOXLG-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC(=O)CCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.